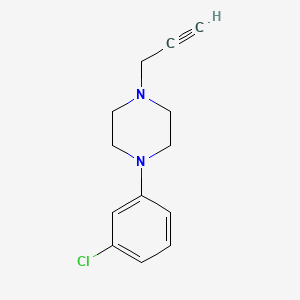

1-(3-Chlorophenyl)-4-(2-propynyl)piperazine

描述

属性

IUPAC Name |

1-(3-chlorophenyl)-4-prop-2-ynylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h1,3-5,11H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBIXLFPUKVRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(3-Chlorophenyl)piperazine

The intermediate is prepared via a ring-opening reaction between 3-chloroaniline derivatives and ethylene oxide analogs. For example:

- Reaction of 3-chloroaniline with ethylene oxide in toluene at 80°C forms 1-(3-chlorophenyl)ethanolamine.

- Treatment with thionyl chloride (SOCl$$_2$$) converts the hydroxyl group to a chloro substituent, yielding 1-(3-chlorophenyl)-2-chloroethylamine hydrochloride.

- Cyclization with sodium hydroxide in dimethylformamide (DMF) generates the 1-(3-chlorophenyl)piperazine core.

Key Conditions :

Propargylation of the Piperazine Intermediate

The 4-position of the piperazine is alkylated using propargyl bromide:

- Reaction of 1-(3-chlorophenyl)piperazine with propargyl bromide (1:1.1 molar ratio) in acetone.

- Catalysis by potassium carbonate (K$$2$$CO$$3$$) and a trace of KI enhances nucleophilic substitution.

- Reflux for 30 hours ensures complete alkylation.

Purification :

- Column chromatography (chloroform:methanol = 9.5:0.5) isolates the product.

- Final recrystallization in n-hexane yields this compound with >95% purity.

One-Pot N-Propargylation Using Calcium Carbide

A cost-effective method avoids propargyl halides by employing calcium carbide (CaC$$_2$$) as an acetylene source:

Reaction Mechanism

- In situ generation of propargyl alcohol : Formaldehyde reacts with CaC$$_2$$ in dimethyl sulfoxide (DMSO) to form propargyl alcohol.

- Alkylation of 1-(3-chlorophenyl)piperazine : The propargyl alcohol undergoes nucleophilic attack on the piperazine’s secondary amine.

Optimized Conditions :

- Molar ratio: 1-(3-chlorophenyl)piperazine : formaldehyde : CaC$$_2$$ = 1:2:2.

- Solvent: DMSO at 80°C for 12 hours.

- Yield: 68–72% after extraction with dichloromethane.

Advantages :

- Eliminates need for expensive propargyl halides.

- Reduces byproducts compared to traditional alkylation.

Classical Alkylation with Propargyl Halides

This well-established method uses propargyl bromide or chloride:

Procedure

- Mixing 1-(3-chlorophenyl)piperazine with propargyl bromide (1:1 molar ratio) in acetonitrile.

- Addition of triethylamine (TEA) as a base to scavenge HBr.

- Stirring at room temperature for 24 hours.

Workup :

- Filtration to remove TEA·HBr salts.

- Solvent evaporation under reduced pressure.

- Recrystallization from ethanol yields the product in 70–75% purity.

Comparative Analysis of Synthetic Methods

Key Observations :

- The calcium carbide method offers the best cost efficiency but slightly lower purity.

- Propargyl halides provide high purity but are less economical.

Purification and Characterization

Chromatographic Techniques

化学反应分析

1-(3-Chlorophenyl)-4-(2-propynyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propynyl group to a propyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

科学研究应用

1-(3-Chlorophenyl)-4-(2-propynyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-4-(2-propynyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

相似化合物的比较

Key Observations :

- Halogen vs. trifluoromethyl groups : The 3-chlorophenyl group (as in mCPP and the target compound) is associated with 5-HT1B/2C agonism , while trifluoromethyl (TFMPP) enhances metabolic stability and receptor selectivity .

Pharmacological Profiles

- Serotonin receptor modulation : mCPP and TFMPP exhibit agonist activity at 5-HT1B/2C receptors, influencing sympathetic nerve discharge (SND) and cardiovascular parameters . The propargyl group in the target compound may alter receptor subtype selectivity, though direct evidence is lacking.

Physicochemical Properties

- The target compound’s propargyl group likely increases hydrophobicity compared to unsubstituted mCPP, affecting blood-brain barrier permeability.

- Solubility : Piperazine derivatives with hydroxyl or polar substituents (e.g., 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine) exhibit high water solubility , whereas the target compound’s alkyne group may reduce aqueous solubility.

生物活性

1-(3-Chlorophenyl)-4-(2-propynyl)piperazine is a chemical compound that belongs to the piperazine class, known for its diverse biological activities, particularly in the modulation of neurotransmitter systems. This compound has garnered attention for its potential therapeutic applications, especially in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄ClN₂

- Molecular Weight : 234.72 g/mol

- CAS Number : 72955-77-2

The structural features of this compound include a chlorophenyl group and a propynyl substituent on the piperazine ring, which contribute to its unique pharmacological profile.

Neurotransmitter Interaction

This compound has been primarily studied for its effects on the dopamine transporter (DAT) and serotonin transporter (SERT). It exhibits significant binding affinity for DAT, indicating its potential as a dopamine reuptake inhibitor. This property suggests possible applications in treating conditions related to dopamine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

Research highlights various aspects of its biological activity:

- Dopamine Transporter Inhibition : The compound has shown a high selectivity for DAT with a dissociation constant of approximately 0.04 nM, making it one of the most potent inhibitors compared to traditional drugs like cocaine, which has a of 435 nM .

- Serotonin and Norepinephrine Transporters : In contrast to its strong affinity for DAT, it displays lower affinities for SERT and norepinephrine transporter (NET), indicating a more targeted action that may reduce side effects associated with broader-spectrum antidepressants .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against different cancer cell lines. The findings suggested that modifications in piperazine derivatives could enhance cytotoxicity, indicating potential anti-cancer properties .

- Behavioral Studies : Animal models have been utilized to assess the behavioral impacts of this compound, particularly concerning anxiety and depression-like symptoms. Results indicated that administration led to significant alterations in behavior consistent with antidepressant effects .

Comparative Analysis

| Compound | DAT (nM) | SERT (nM) | NET (nM) |

|---|---|---|---|

| This compound | 0.04 | 802 | 1107 |

| Cocaine | 435 | Not applicable | Not applicable |

This table illustrates the comparative binding affinities of this compound against key neurotransmitter transporters, highlighting its potency as a DAT inhibitor.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of dopamine reuptake at the synaptic cleft. By blocking DAT, it increases dopamine availability in the synaptic space, potentially enhancing dopaminergic signaling associated with mood regulation and cognitive function .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-4-(2-propynyl)piperazine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, 1-(3-chlorophenyl)piperazine reacts with propargyl bromide under basic conditions (e.g., NaOH in acetone at 0–10°C) to introduce the propynyl group . Microwave-assisted synthesis significantly improves efficiency, achieving 88% yield in 40 seconds compared to 60% over 7 hours using conventional heating . Optimization involves controlling temperature, solvent polarity (e.g., acetonitrile), and catalyst selection (e.g., CuSO4 for click chemistry derivatives) .

- Data Note : Microwave irradiation reduces reaction time by 99% while increasing yield by 28% .

Q. How is this compound analyzed for purity, especially in pharmaceutical formulations?

- Methodology : Reverse-phase HPLC with UV detection (236 nm) is standard for separating chlorophenyl-piperazine analogs. LC-MS/MS is critical for quantifying trace impurities (e.g., genotoxic derivatives) in drugs like trazodone, with limits of detection (LOD) < 1 ppm . TLC (hexane:ethyl acetate, 1:2) monitors reaction progress, while silica gel chromatography purifies intermediates .

- Data Note : Impurity profiling requires validation per ICH guidelines, including specificity, linearity (R² > 0.999), and recovery rates (98–102%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : The compound is classified as a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and engineering controls (fume hoods). Storage at 2–8°C in airtight containers prevents degradation .

- Data Note : Acute toxicity data are limited; in vitro assays (e.g., Ames test) are prioritized to assess genotoxic risk .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring influence binding affinity to serotonin receptors?

- Methodology :

- SAR Studies : Replace the 3-chlorophenyl group with fluorobenzyl or trifluoromethylphenyl moieties to modulate 5-HT2A/5-HT1A selectivity. Electronegative substituents enhance receptor binding .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT2A’s transmembrane domain. Propynyl groups improve hydrophobic contacts, while chlorophenyl enhances π-π stacking .

Q. What strategies are employed to assess the genotoxic potential of piperazine derivatives in drug development?

- Methodology :

- In Vitro Assays : Use the Ames test (bacterial mutagenicity) and micronucleus assay (chromosomal damage) .

- Analytical Validation : LC-MS/MS quantifies genotoxic impurities (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) at ≤ 1.5 μg/day exposure limits .

Q. How does microwave-assisted synthesis improve the scalability of piperazine derivatives?

- Methodology : Microwave reactors (e.g., Samsung) enable rapid, energy-efficient synthesis by enhancing reaction kinetics. Key parameters include power (300–600 W), solvent (ACN), and catalyst-free conditions .

- Data Note : Microwave synthesis reduces reaction time from 7 hours to 40 seconds while increasing yield from 60% to 88% .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。